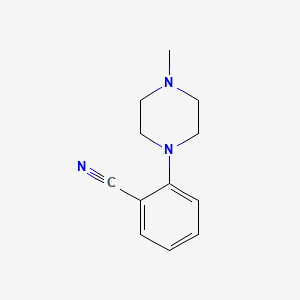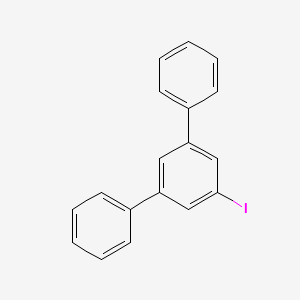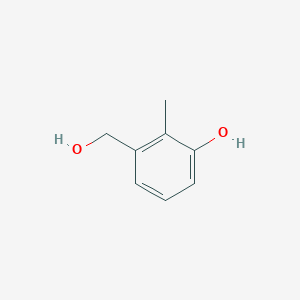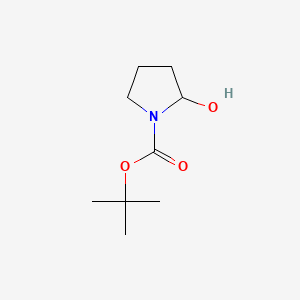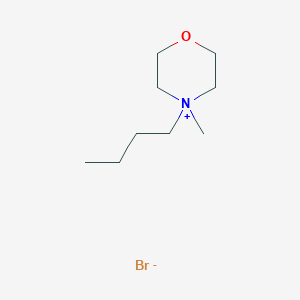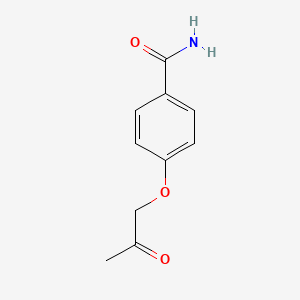
4-(2-Oxopropoxy)benzamide
Overview
Description
“4-(2-Oxopropoxy)benzamide” is a chemical compound with the molecular formula C10H11NO3 . It is used in the field of specialty chemicals, nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .
Synthesis Analysis
The synthesis of benzamides, including “4-(2-Oxopropoxy)benzamide”, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular weight of “4-(2-Oxopropoxy)benzamide” is 193.2 . The structure of benzamides, including “4-(2-Oxopropoxy)benzamide”, can be viewed using Java or Javascript .Chemical Reactions Analysis
The synthesis of benzamides, including “4-(2-Oxopropoxy)benzamide”, involves the reaction of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . The reaction is considered green and efficient .Scientific Research Applications
Anti-Tubercular Properties : A study synthesized novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, which showed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis with low cytotoxicity, suggesting potential applications in anti-tubercular drug discovery (Nimbalkar et al., 2018).
Antiarrhythmic Activity : Benzamides with trifluoroethoxy ring substituents and a heterocyclic amide side chain, including some derived from 4-(2-Oxopropoxy)benzamide, were found to possess oral antiarrhythmic activity in mice, highlighting their potential in cardiovascular therapeutics (Banitt et al., 1977).
Biological Activity Spectrum : Research involving benzamides, such as 4-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, revealed significant biological activity against various mycobacterial, bacterial, and fungal strains, as well as inhibition of photosynthetic electron transport, which can be leveraged in antimicrobial and agrochemical applications (Imramovský et al., 2011).
Antipsychotic Potential : A series of benzamide derivatives, structurally related to 4-(2-Oxopropoxy)benzamide, demonstrated potent activities on dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors, suggesting their utility as antipsychotic drugs (Xu et al., 2019).
Corrosion Inhibition : Benzamide has been shown to effectively inhibit mild steel corrosion in sulfuric acid, indicating its potential as a chemical inhibitor in industrial applications (Loto et al., 2017).
Antioxidant Properties : Amino-substituted benzamide derivatives exhibited powerful antioxidant activities by scavenging free radicals, important for understanding their potential in therapeutic applications (Jovanović et al., 2020).
Safety And Hazards
properties
IUPAC Name |
4-(2-oxopropoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)6-14-9-4-2-8(3-5-9)10(11)13/h2-5H,6H2,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRCXAWNQIDLSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC=C(C=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50510503 | |
| Record name | 4-(2-Oxopropoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Oxopropoxy)benzamide | |
CAS RN |
36616-19-0 | |
| Record name | 4-(2-Oxopropoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



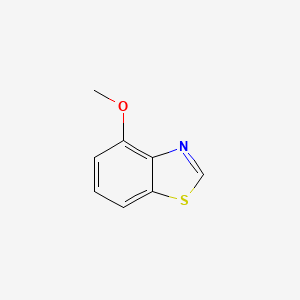
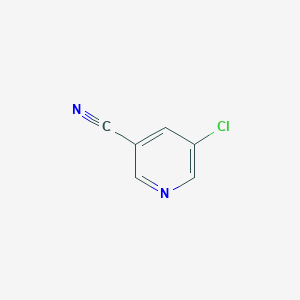
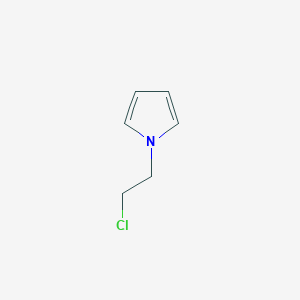
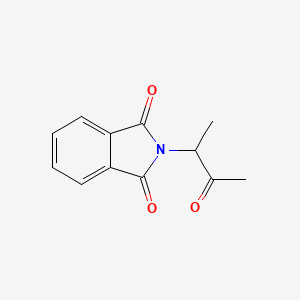
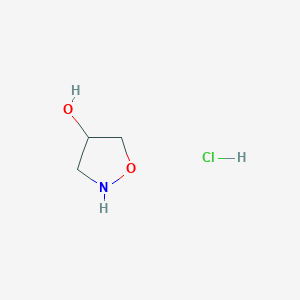
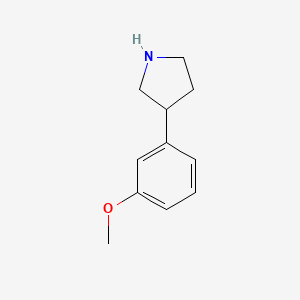
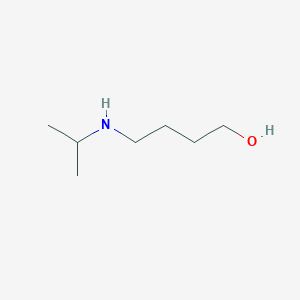
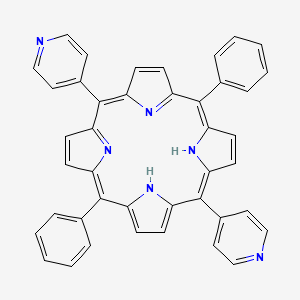
![tert-Butyl 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B1590339.png)
